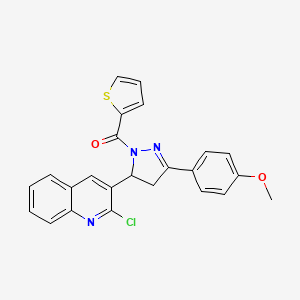
(5-(2-chloroquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(2-chloroquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C24H18ClN3O2S and its molecular weight is 447.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(2-chloroquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , hereafter referred to as compound A , is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound integrates several pharmacophoric elements, including quinoline and pyrazole moieties, which are known for their diverse biological properties. This article reviews the synthesis, characterization, and biological activities of compound A, supported by relevant data tables and case studies.
Synthesis and Characterization
Compound A can be synthesized through a multi-step reaction involving the coupling of 2-chloroquinoline derivatives with substituted pyrazoles and thiophenes. The synthetic route typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to react with appropriate carbonyl compounds.
- Coupling Reaction : The resultant pyrazole is then coupled with a thiophenyl methanone derivative.
- Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of compound A.
Antimicrobial Activity
Compound A has been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | 15 µg/mL | 30 µg/mL |
| Escherichia coli (Gram-negative) | 20 µg/mL | 40 µg/mL |
| Pseudomonas aeruginosa (Gram-negative) | 25 µg/mL | 50 µg/mL |
The data indicate that compound A exhibits significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that compound A possesses anticancer properties against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings suggest that compound A could be a promising candidate for further development in cancer therapeutics.
The biological activity of compound A may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may act by:
- Inhibition of DNA gyrase : A target for quinoline derivatives, which is crucial for bacterial DNA replication.
- Induction of apoptosis : In cancer cells, potentially through the activation of caspase pathways.
Case Studies
Several case studies highlight the efficacy of compound A in various biological assays:
- Antibacterial Efficacy : In a study comparing the antibacterial effects of several quinoline derivatives, compound A showed superior performance against resistant strains of Staphylococcus aureus compared to standard antibiotics like oxacillin.
- Cytotoxicity in Cancer Cells : Research conducted on MCF-7 cells indicated that treatment with compound A resulted in significant cell death after 24 hours, with morphological changes consistent with apoptosis.
Eigenschaften
IUPAC Name |
[3-(2-chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S/c1-30-17-10-8-15(9-11-17)20-14-21(28(27-20)24(29)22-7-4-12-31-22)18-13-16-5-2-3-6-19(16)26-23(18)25/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHNMUDGWPZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














